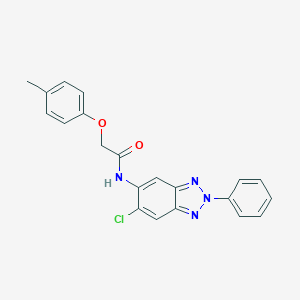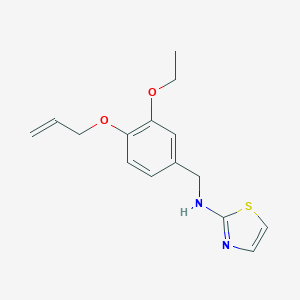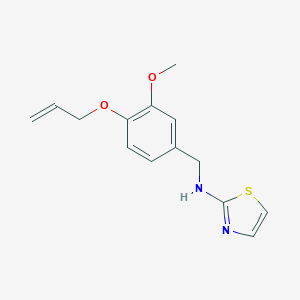
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide, also known as CPA-047, is a synthetic compound that has attracted attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by modulating the activity of certain enzymes and receptors. For example, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. Additionally, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. Studies have also suggested that N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide may have antioxidant properties and may be able to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide in lab experiments is its high potency, which allows for lower concentrations to be used in experiments. Additionally, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been shown to have good solubility in water, which makes it easier to prepare solutions for experiments. However, one limitation of using N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide and to identify its molecular targets. Finally, there is a need for more studies to investigate the potential side effects and toxicity of N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 6-chloro-2-phenylbenzotriazole with 4-methylphenol, followed by acetylation with acetic anhydride and subsequent reaction with 2-bromoacetyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide exhibits anti-tumor activity by inhibiting the proliferation and migration of cancer cells. Additionally, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In the field of neurology, N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-2-(4-methylphenoxy)acetamide has been studied for its potential to improve cognitive function and memory.
Propriétés
Formule moléculaire |
C21H17ClN4O2 |
|---|---|
Poids moléculaire |
392.8 g/mol |
Nom IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-14-7-9-16(10-8-14)28-13-21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
Clé InChI |
FNRSHVVDHKEQQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)


![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)

![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![3-{[4-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283475.png)